3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione

Medicinal chemistry GPCR antagonists Building block selection

3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione (CAS 1380300-71-9) is a heterocyclic small-molecule building block comprising a 3,4-dihydro-1H-2,1,3-benzothiadiazine-2,2-dioxide core N-substituted with an azetidin-3-yl group. Its molecular formula is C₁₀H₁₃N₃O₂S, with a molecular weight of 239.29 g·mol⁻¹.

Molecular Formula C10H13N3O2S
Molecular Weight 239.29
CAS No. 1380300-71-9
Cat. No. B2794639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione
CAS1380300-71-9
Molecular FormulaC10H13N3O2S
Molecular Weight239.29
Structural Identifiers
SMILESC1C(CN1)N2CC3=CC=CC=C3NS2(=O)=O
InChIInChI=1S/C10H13N3O2S/c14-16(15)12-10-4-2-1-3-8(10)7-13(16)9-5-11-6-9/h1-4,9,11-12H,5-7H2
InChIKeyMXACFZGAZFXZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione (CAS 1380300-71-9): Procurement-Grade Overview of a Conformationally Constrained Benzothiadiazine-Dioxide Building Block


3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione (CAS 1380300-71-9) is a heterocyclic small-molecule building block comprising a 3,4-dihydro-1H-2,1,3-benzothiadiazine-2,2-dioxide core N-substituted with an azetidin-3-yl group . Its molecular formula is C₁₀H₁₃N₃O₂S, with a molecular weight of 239.29 g·mol⁻¹ . The compound is classified under the benzothiadiazine-dioxide family and has been referenced in patent literature as an intermediate in the synthesis of cannabinoid-1 (CB₁) receptor antagonists developed by Merck & Co. (designated PMID26161824-Compound-160 within the Therapeutic Target Database) [1]. Commercially, it is offered as a research-grade building block by multiple suppliers at purities of 95–98% .

Why 3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione Cannot Be Casually Replaced by Piperidine or Other N-Heterocycle Analogs


Within the 3,4-dihydro-1H-2,1,3-benzothiadiazine-2,2-dioxide scaffold series, the identity of the N3-substituent profoundly alters both physicochemical properties and biological recognition. The azetidine ring in CAS 1380300-71-9 introduces significant ring strain (approximately 25.3 kcal·mol⁻¹ vs. ~6.3 kcal·mol⁻¹ for piperidine) and a constrained bite angle, which directly affect the pKa of the azetidine nitrogen (predicted ~9.5–10.5 for the conjugate acid) compared to the more basic piperidine nitrogen (pKa ~10.6 for the conjugate acid) in the analogous 3-(piperidin-3-yl) derivative (CAS 1389310-05-7) [1]. This differential basicity and smaller spatial footprint (azetidine occupies ~25% less volume than piperidine) translate to divergent hydrogen-bonding geometries and steric accommodation within enzyme active sites—critical parameters when the compound serves as a synthetic intermediate en route to CB₁ receptor antagonists, where subtle changes in linker geometry can ablate target engagement [2]. Consequently, generic substitution of the azetidine moiety with a piperidine, pyrrolidine, or acyclic amine analog is not pharmacochemically neutral and will generate a different SAR trajectory.

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione Relative to Closest Structural Analogs


Azetidine vs. Piperidine N3-Substituent: Conformational and Steric Differentiation in Benzothiadiazine-Dioxide Scaffolds

The target compound bears an azetidin-3-yl substituent at the N3 position, whereas the closest cataloged analog, (R)-3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide hydrochloride (CAS 1389310-05-7), carries a six-membered piperidine ring . At the class level, azetidine exhibits a ring strain energy of approximately 25.3 kcal·mol⁻¹ compared to 6.3 kcal·mol⁻¹ for piperidine, rendering the azetidine nitrogen less basic (conjugate acid pKa ~9.5–10.5 for azetidine vs. ~10.6 for piperidine) and the ring less conformationally flexible (azetidine interconversion barrier ~8–10 kcal·mol⁻¹ vs. ~1–2 kcal·mol⁻¹ for piperidine ring flip) [1]. These parameters are not measured for the target compound specifically but represent well-established class-level physicochemical differences between the two heterocycles.

Medicinal chemistry GPCR antagonists Building block selection

Molecular Weight and Lipophilicity Window Differentiating Azetidine from Piperidine Benzothiadiazine-Dioxide Building Blocks

CAS 1380300-71-9 has a molecular weight of 239.29 g·mol⁻¹ (C₁₀H₁₃N₃O₂S), while its direct piperidine analog (CAS 1389310-05-7, free base) has MW 267.35 g·mol⁻¹ (C₁₂H₁₇N₃O₂S), giving the target compound a 28.06 Da (10.5%) mass advantage . The azetidine variant also has a lower heavy-atom count (16 vs. 19), yielding a predicted cLogP approximately 0.3–0.5 log units lower than the piperidine analog (class-level estimate based on fragment contribution methods) [1]. These differences place the azetidine building block more favorably within lead-like chemical space (MW < 250, cLogP < 3.0) than its piperidine counterpart [1].

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Patent Lineage and Target Annotations: Linkage to the CB₁ Receptor Antagonist Program at Merck

The Therapeutic Target Database (TTD) annotates CAS 1380300-71-9 (as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3,' synonym PMID26161824-Compound-160) as a patented small-molecule entity from Merck & Co., Inc. targeting the cannabinoid CB₁ receptor (gene: CNR1) for the indication of obesity [1]. The structure serves as a key intermediate in the patent family WO2005047285 and related filings covering substituted 3-alkyl and 3-alkenyl azetidine derivatives as CB₁ antagonists/inverse agonists [2]. In contrast, the piperidine analog (CAS 1389310-05-7) and other N-heterocycle variants (e.g., 4-piperidinyl, pyrrolidinyl) appear in distinct patent families and SAR series, indicating that the azetidine substitution pattern was specifically selected and prosecuted for this therapeutic program [3].

Cannabinoid receptor Anti-obesity Peripheral CB1 antagonist Patent provenance

Commercial Availability and Purity Benchmarking: Azetidine Building Block vs. Piperidine and Pyrrolidine Congeners

CAS 1380300-71-9 is commercially available from at least four independent suppliers (Leyan, Kishida Chemical, Chemscene, AiFChem) at purities of 95–98% and in quantities up to 25 g . The piperidine analog CAS 1389310-05-7 is listed by fewer suppliers and primarily as a hydrochloride salt, which may require additional neutralization steps prior to use. The azetidine building block is cataloged as a free base, simplifying direct incorporation into synthetic sequences. Pricing data from Kishida Chemical (¥70,000/g, 2022 reference) establishes a benchmark for budgeting, though current pricing should be verified directly . No chiral center is present at the azetidine attachment point (the 3-position of azetidine is symmetric), eliminating diastereomer complications that arise with the (R)-piperidin-3-yl analog.

Chemical procurement Building block purity Supply chain comparison

Recommended Procurement and Application Scenarios for 3-(Azetidin-3-yl)-3,4-dihydro-1H-2λ⁶,1,3-benzothiadiazine-2,2-dione Based on Evidence Profile


Synthesis of CB₁ Receptor Antagonist Candidates in Anti-Obesity Drug Discovery

Procurement of CAS 1380300-71-9 is indicated for medicinal chemistry teams pursuing cannabinoid CB₁ receptor antagonist programs, particularly those targeting peripheral CB₁ blockade for obesity, metabolic syndrome, or non-alcoholic steatohepatitis (NASH). The compound's documented lineage in the Merck patent family WO2005047285 and its TTD annotation as a CB₁ antagonist intermediate provide a validated starting point for SAR expansion [1]. Teams should prioritize this azetidine building block over the piperidine analog (CAS 1389310-05-7) when lower molecular weight (ΔMW = 28 Da advantage) and reduced lipophilicity are desired for lead-likeness compliance [2].

Fragment-Based and Lead-Oriented Library Synthesis Requiring sp³-Rich, Conformationally Constrained Heterocyclic Cores

The azetidine-substituted benzothiadiazine-dioxide scaffold offers an sp³-enriched, three-dimensional topology suitable for fragment-based drug discovery (FBDD) libraries. With MW = 239.29 Da, 16 heavy atoms, and a predicted cLogP below 2.5, the compound falls within fragment-lead-like physicochemical space, unlike the heavier piperidine analog. The constrained azetidine geometry (ring strain ~25.3 kcal·mol⁻¹) provides a well-defined exit vector geometry distinct from the more flexible piperidine [1]. Procurement of this building block is recommended when library design objectives include maximizing three-dimensionality and minimizing molecular weight.

Synthetic Methodology Development Involving Strained N-Heterocycle Functionalization

The azetidine ring in CAS 1380300-71-9 presents a moderately strained secondary amine amenable to site-selective functionalization (alkylation, acylation, sulfonylation) or ring-opening transformations. Researchers developing novel synthetic methods for N-heterocycle derivatization or investigating structure-reactivity relationships of strained cyclic amines can use this compound as a well-characterized substrate. The free base form eliminates the need for in situ neutralization, simplifying reaction setup compared to hydrochloride salt analogs [2]. Multiple commercial suppliers ensure material availability for method development and scale-up studies .

Comparative Pharmacophore Mapping of Benzothiadiazine-Dioxide-Based GPCR Ligands

For academic or industrial groups systematically mapping the CB₁ receptor pharmacophore, CAS 1380300-71-9 serves as a critical comparator to evaluate the contribution of the azetidine moiety versus piperidine, pyrrolidine, or acyclic amine substituents on the benzothiadiazine-dioxide core. The well-documented patent context (Merck CB₁ program) and the availability of the piperidine analog (CAS 1389310-05-7) enable head-to-head synthetic elaboration to probe how the heterocycle identity modulates target engagement, selectivity over CB₂, and peripheral vs. central nervous system partitioning [1].

Quote Request

Request a Quote for 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.